molecular formula C19H16N4O2S B12917391 1-Benzyl-2-(benzylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione CAS No. 3434-18-2

1-Benzyl-2-(benzylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione

Cat. No.: B12917391
CAS No.: 3434-18-2
M. Wt: 364.4 g/mol
InChI Key: GOTFBFKBNJYVSL-UHFFFAOYSA-N
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Description

1-Benzyl-2-(benzylthio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione is a heterocyclic compound that features both imidazole and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-2-(benzylthio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with benzyl bromide and benzylthiol in the presence of a base such as sodium hydride. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-2-(benzylthio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of the corresponding amines.

Scientific Research Applications

1-Benzyl-2-(benzylthio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-2-(benzylthio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-2-(benzylthio)-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione is unique due to its combined imidazole and pyridazine rings, which confer distinct chemical and biological properties

Properties

CAS No.

3434-18-2

Molecular Formula

C19H16N4O2S

Molecular Weight

364.4 g/mol

IUPAC Name

3-benzyl-2-benzylsulfanyl-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione

InChI

InChI=1S/C19H16N4O2S/c24-17-15-16(18(25)22-21-17)23(11-13-7-3-1-4-8-13)19(20-15)26-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,21,24)(H,22,25)

InChI Key

GOTFBFKBNJYVSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)NNC3=O)N=C2SCC4=CC=CC=C4

Origin of Product

United States

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